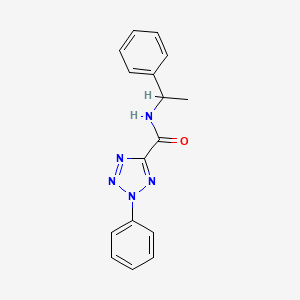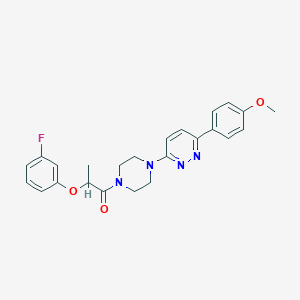
2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H25FN4O3 and its molecular weight is 436.487. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Activity
Aryl piperazine and pyrrolidine derivatives, structurally related to the compound , have been synthesized and evaluated for their potential to inhibit the growth of Plasmodium falciparum, a parasite responsible for malaria. These studies revealed that certain structural features, including the presence of a hydroxyl group, a propane chain, and a fluorine atom, are crucial for antimalarial activity. The most active compounds in these series demonstrated significant activity against the Plasmodium falciparum strain, highlighting their potential as antimalarial agents (Mendoza et al., 2011).
Analgesic and Anti-inflammatory Properties
Research into derivatives structurally related to the specified compound has shown promise in the development of new analgesic and anti-inflammatory agents. Specifically, studies have identified compounds with potent analgesic activity superior to acetylsalicylic acid in certain tests, as well as comparable anti-inflammatory activity to standard compounds like indomethacin. These findings underscore the potential of such compounds for therapeutic applications in pain and inflammation management (Gökçe et al., 2005).
Synthesis and Structural Studies
The synthesis of complex molecules involving fluorophenyl and piperazine units, akin to the compound , has been a significant area of study. These efforts have focused on developing key intermediates for pharmaceuticals, demonstrating the versatility and importance of such structures in drug synthesis. Research detailing the synthesis routes and structural analysis of related compounds provides a foundation for the development of novel therapeutic agents (Botteghi et al., 2001).
Neurotransmitter Receptor Study
Compounds with structural similarities to the specified chemical have been utilized in the study of neurotransmitter receptors, such as the serotonin 5-HT1A receptor. Research involving radiolabeled antagonists has contributed to our understanding of serotonergic neurotransmission, offering insights into the functioning of serotonin receptors in the brain. Such studies are crucial for the development of treatments for neurological and psychiatric disorders (Plenevaux et al., 2000).
Antimicrobial and Antifungal Activities
Research has also focused on the antimicrobial and antifungal properties of compounds related to 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one. Studies have demonstrated the potential of these compounds in treating infections caused by various microbial and fungal pathogens, highlighting their importance in the development of new antimicrobial agents (Patel & Patel, 2010).
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-17(32-21-5-3-4-19(25)16-21)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)18-6-8-20(31-2)9-7-18/h3-11,16-17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSCXGBFXQXWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

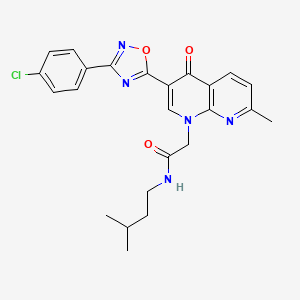
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)
![6-Acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2890019.png)

![Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2890022.png)
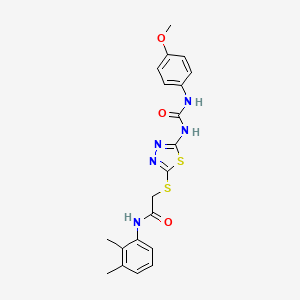
![1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2890024.png)
![2-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2890025.png)
![(2Z)-6-bromo-2-[(2-fluoro-5-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2890027.png)
![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)
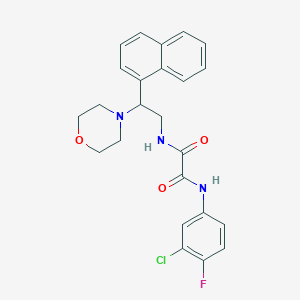
![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)
![N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2890035.png)
